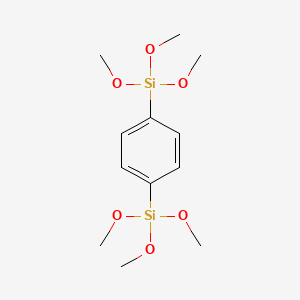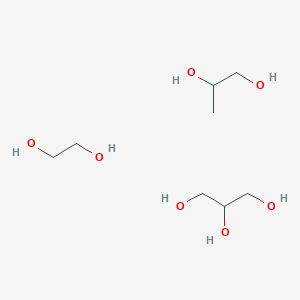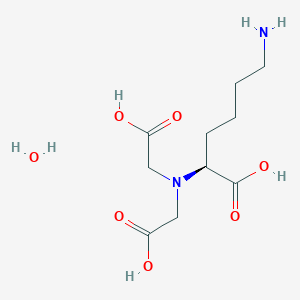![molecular formula C20H25BN2O3 B3068962 Urea, N-(4-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- CAS No. 935660-80-3](/img/structure/B3068962.png)
Urea, N-(4-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Vue d'ensemble
Description
Urea, N-(4-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a useful research compound. Its molecular formula is C20H25BN2O3 and its molecular weight is 352.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Urea, N-(4-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, N-(4-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzyme Inhibition and Anticancer Activity
Urea derivatives, including those similar to the specified compound, have been studied for their enzyme inhibition and anticancer properties. A study by Mustafa, Perveen, and Khan (2014) synthesized urea derivatives and tested them for urease, β-glucuronidase, and snake venom phosphodiesterase enzyme inhibition. One compound showed significant in vitro anticancer activity (Mustafa, Perveen, & Khan, 2014).
Cytokinin-like Activity and Plant Morphogenesis
Urea derivatives are recognized for their cytokinin-like activity, influencing cell division and differentiation in plants. Ricci and Bertoletti (2009) explored urea derivatives' role in in vitro plant morphogenesis, noting their impact often exceeds that of adenine compounds (Ricci & Bertoletti, 2009).
Crystal Structure and DFT Study
Studies by Huang et al. (2021) have focused on the crystal structure and Density Functional Theory (DFT) analysis of similar compounds. These investigations reveal insights into the molecular structures and physicochemical properties of these urea derivatives (Huang et al., 2021).
Antimicrobial Activity
Urea derivatives have also been synthesized and found to possess good antimicrobial activity, as indicated by research from Haranath et al. (2007) (Haranath et al., 2007).
Agronomic Performance and Nitrogen Losses
Norman et al. (2009) explored the use of urea and its derivatives in agricultural settings, particularly in relation to nitrogen losses and impacts on crop yields (Norman et al., 2009).
Synthesis of Linifanib
The synthesis of linifanib, a receptor tyrosine kinase inhibitor, involved intermediates related to the specified urea compound, as reported by Song (2013) (Song, 2013).
Mécanisme D'action
Target of Action
Boronic acid pinacol esters are generally used in organic synthesis , suggesting that their targets could be a wide range of organic compounds.
Mode of Action
This compound is a boronic acid pinacol ester, which is widely used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized through its donation of electrons to form a new Pd–C bond. In the transmetalation step, the organoboron compound is transferred from boron to palladium .
Pharmacokinetics
It’s important to note that the stability of boronic esters can pose challenges for their use in biological systems . For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH , which could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of boronic esters . Additionally, the stability of boronic esters can be affected by air and moisture .
Analyse Biochimique
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. It is used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction . The nature of these interactions is complex and involves a variety of biochemical reactions .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BN2O3/c1-14-6-10-16(11-7-14)22-18(24)23-17-12-8-15(9-13-17)21-25-19(2,3)20(4,5)26-21/h6-13H,1-5H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUJQKBUMVFQJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethane-1,2-diol;(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;(2S,3S,4R,5S,6S)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2R,3S,4R,5S,6S)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane](/img/structure/B3068884.png)


![(S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B3068912.png)
![10,16-bis(4-chlorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B3068916.png)

![1H-Pyrrolo[2,3-C]pyridine-2-carboxylic acid, 1-[(3-fluorophenyl)methyl]-,ethyl ester](/img/structure/B3068925.png)
![5-[4-[4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B3068927.png)
![2-Azaspiro[4.5]decane-2-acetic acid, 3-oxo-](/img/structure/B3068930.png)
palladium(II) dichloride](/img/structure/B3068946.png)
![N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3068952.png)


